1-methanesulfinyl-3,3-dimethylbutan-2-one
Description
1-methanesulfinyl-3,3-dimethylbutan-2-one is an organosulfur compound with a unique structure that includes a sulfinyl group attached to a butanone backbone
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfinylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)5-10(4)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXTVWHVHBGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607542 | |
| Record name | 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64084-17-9 | |
| Record name | 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methanesulfinyl-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methanesulfinyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride under controlled low temperatures. Chlorine gas is introduced into the mixture, leading to the formation of methanesulfinyl chloride, which is then reacted with 3,3-dimethylbutan-2-one to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-methanesulfinyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products:
Oxidation: Formation of 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(Methylthio)-3,3-dimethylbutan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methanesulfinyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 1-methanesulfinyl-3,3-dimethylbutan-2-one exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
1-(Methylthio)-3,3-dimethylbutan-2-one: A reduced form of the compound with a thioether group.
3,3-Dimethylbutan-2-one: The parent ketone without the sulfinyl group.
Uniqueness: 1-methanesulfinyl-3,3-dimethylbutan-2-one is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
1-Methanesulfinyl-3,3-dimethylbutan-2-one, also referred to as a sulfoxide derivative of 3,3-dimethylbutan-2-one, is a compound of significant interest in biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its antimicrobial and anti-inflammatory effects, and summarizes findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfinyl group attached to a ketone structure. Its chemical formula is , and it exhibits properties typical of both ketones and sulfoxides, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity . In a study examining various compounds for their efficacy against bacterial strains, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate effectiveness compared to standard antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . A study utilized lipopolysaccharide (LPS)-induced inflammation in macrophages to evaluate the compound's effects. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, at concentrations of 50 µM, the compound inhibited cytokine production by approximately 60% .
The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to decreased inflammation.
- Reactive Oxygen Species (ROS) Scavenging : It is suggested that the sulfinyl group can interact with ROS, potentially reducing oxidative stress within cells .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 128 |
| Escherichia coli | >256 |
Study on Anti-inflammatory Activity
In a cellular model of inflammation induced by LPS, the following results were observed:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 25 | 30 | 40 |
| 50 | 60 | 55 |
| 100 | 70 | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
